

Comparative Analysis of Antibody Cross-Reactivity Against Phthalanilic Acid Derivatives

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Compound of Interest

Compound Name: *Phthalanilic acid, 2',3'-dimethyl-*

Cat. No.: *B095676*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody raised against N-(4-carboxyphenyl)phthalanilic acid. The data presented is illustrative, based on established principles of immunochemistry, to demonstrate how structural variations in phthalanilic acid derivatives can influence antibody binding. This information is critical for the development of specific immunoassays and for understanding potential off-target effects in drug development.

Quantitative Data Summary

The cross-reactivity of a hypothetical monoclonal antibody (mAb-4CPA) developed against N-(4-carboxyphenyl)phthalanilic acid was assessed against a panel of structurally related phthalanilic acid derivatives. The primary method used for this analysis was a competitive enzyme-linked immunosorbent assay (cELISA). The half-maximal inhibitory concentration (IC₅₀) and the cross-reactivity percentage for each derivative are summarized in the table below.

Compound ID	Derivative Name	Structure	IC50 (ng/mL)	Cross-Reactivity (%)
CPA-01	N-(4-carboxyphenyl)phthalanilic acid (Immunogen)	(HOOC)-C ₆ H ₄ -NH-CO-C ₆ H ₄ -COOH	10	100
CPA-02	N-(3-carboxyphenyl)phthalanilic acid	(HOOC)-C ₆ H ₄ -NH-CO-C ₆ H ₄ -COOH	25	40
CPA-03	N-(2-carboxyphenyl)phthalanilic acid	(HOOC)-C ₆ H ₄ -NH-CO-C ₆ H ₄ -COOH	50	20
CPA-04	N-phenylphthalanilic acid	C ₆ H ₅ -NH-CO-C ₆ H ₄ -COOH	200	5
CPA-05	N-(4-methylphenyl)phthalanilic acid	CH ₃ -C ₆ H ₄ -NH-CO-C ₆ H ₄ -COOH	150	6.7
CPA-06	N-(4-chlorophenyl)phthalanilic acid	Cl-C ₆ H ₄ -NH-CO-C ₆ H ₄ -COOH	120	8.3
CPA-07	Phthalic acid	C ₆ H ₄ (COOH) ₂	>1000	<1
CPA-08	Aniline-4-carboxylic acid	H ₂ N-C ₆ H ₄ -COOH	>1000	<1

Cross-reactivity (%) was calculated as: (IC50 of N-(4-carboxyphenyl)phthalanilic acid / IC50 of derivative) x 100.

Experimental Protocols

A detailed methodology for the key experiment cited in this guide is provided below.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

This protocol outlines the steps for determining the cross-reactivity of the hypothetical mAb-4CPA against various phthalanilic acid derivatives.

1. Reagents and Materials:

- Coating Antigen: N-(4-carboxyphenyl)phthalanilic acid conjugated to Bovine Serum Albumin (BSA).
- Antibody: Monoclonal antibody against N-(4-carboxyphenyl)phthalanilic acid (mAb-4CPA).
- Derivatives: Phthalanilic acid derivatives (CPA-01 to CPA-08).
- Enzyme-Conjugated Secondary Antibody: Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP).
- Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.
- Stopping Solution: 2 M Sulfuric Acid (H₂SO₄).
- Buffers: Phosphate Buffered Saline (PBS), PBS with 0.05% Tween-20 (PBST), and Carbonate-Bicarbonate buffer.
- Plates: 96-well microtiter plates.

2. Procedure:

- Coating: Microtiter plates were coated with the coating antigen (100 µL/well of 1 µg/mL in carbonate-bicarbonate buffer) and incubated overnight at 4°C.
- Washing: Plates were washed three times with PBST.
- Blocking: Plates were blocked with 200 µL/well of 5% non-fat dry milk in PBS for 2 hours at room temperature.
- Washing: Plates were washed three times with PBST.

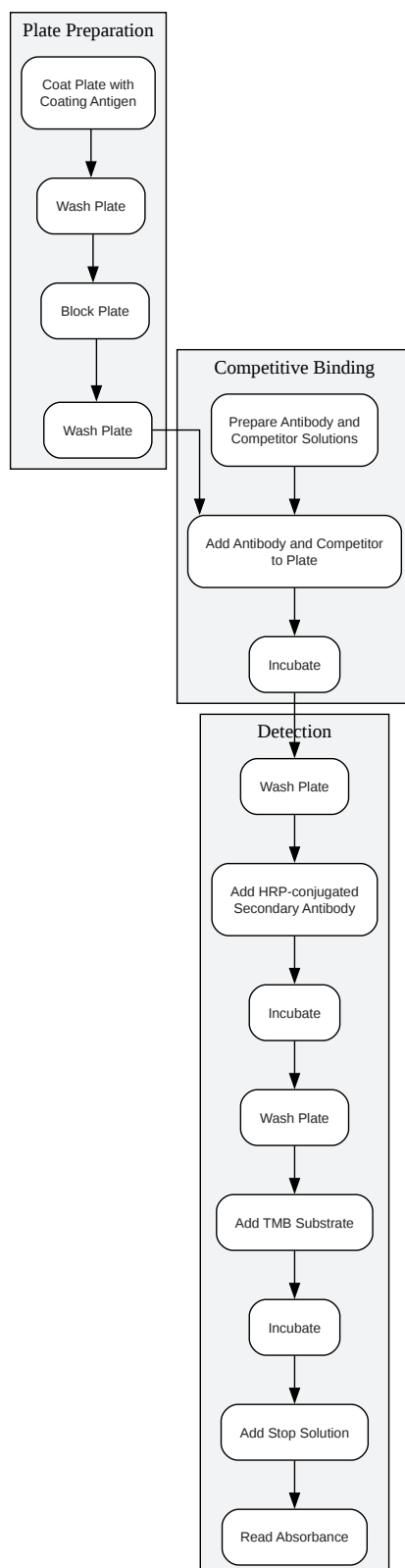
- Competitive Reaction:
 - A solution of mAb-4CPA (at a concentration that gives 50% of the maximum signal) was prepared.
 - Serial dilutions of the phthalanilic acid derivatives (competitors) were prepared.
 - 50 μ L of the mAb-4CPA solution and 50 μ L of each competitor dilution were added to the wells.
 - The plates were incubated for 1 hour at 37°C.
- Washing: Plates were washed three times with PBST.
- Secondary Antibody Incubation: 100 μ L/well of HRP-conjugated goat anti-mouse IgG (diluted 1:5000 in PBS) was added and incubated for 1 hour at 37°C.
- Washing: Plates were washed five times with PBST.
- Substrate Reaction: 100 μ L/well of TMB substrate solution was added and incubated in the dark for 15 minutes at room temperature.
- Stopping Reaction: The reaction was stopped by adding 50 μ L/well of 2 M H₂SO₄.
- Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

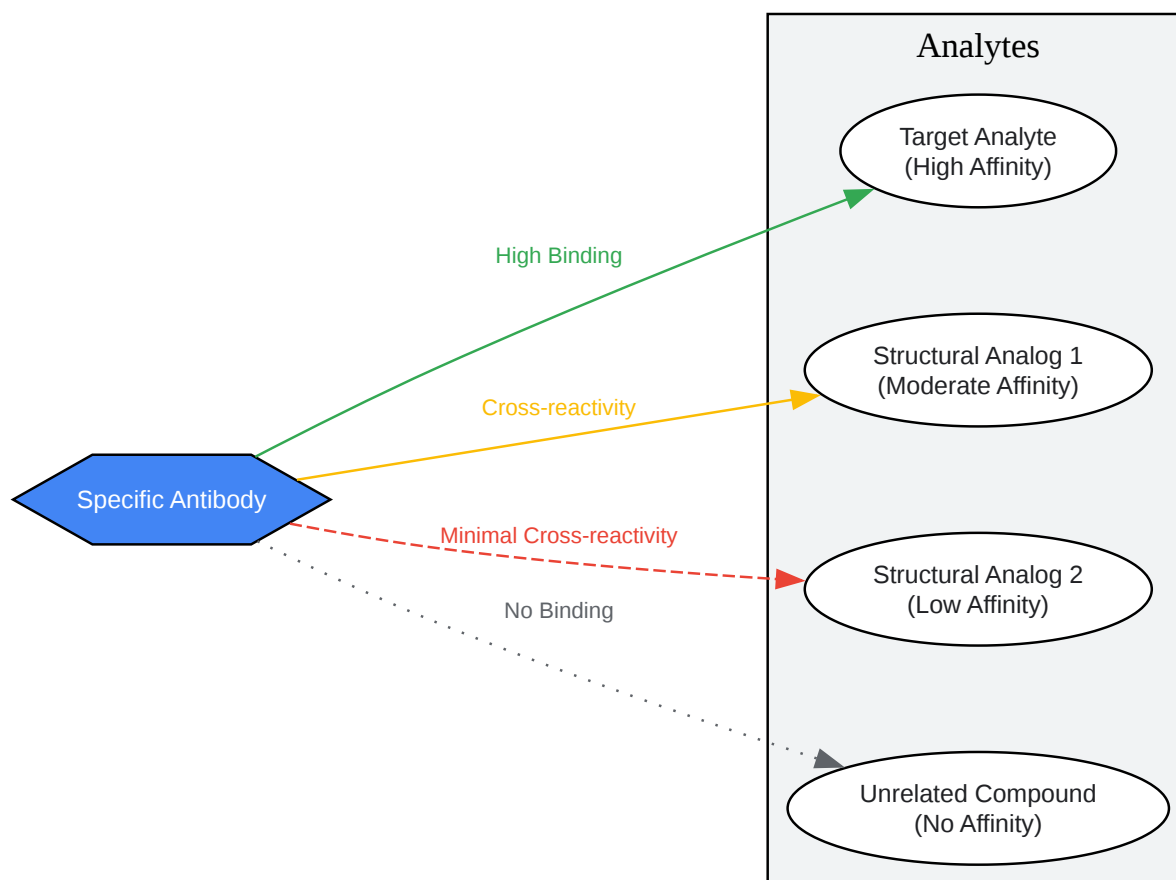
12. Data Analysis:

- A standard curve was generated by plotting the absorbance against the logarithm of the competitor concentration.
- The IC₅₀ value for each derivative was determined from its respective inhibition curve.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment





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